2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid

Description

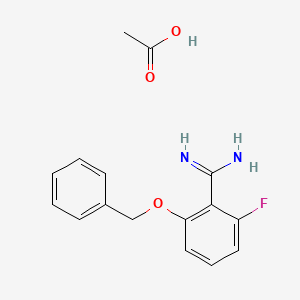

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide, acetic acid is a synthetic organic compound combining a fluorinated benzene ring with a benzyloxy substituent and a carboximidamide functional group. The acetic acid component likely acts as a counterion, forming a salt to enhance stability or solubility. Key structural features include:

- Benzyloxy group: A benzyl ether substituent at position 2, contributing to lipophilicity and steric bulk.

- Fluorine atom: At position 6, which may influence electronic properties and metabolic stability.

According to Enamine Ltd’s Building Blocks Catalogue (), the compound is listed under catalog number EN300-1253454. However, discrepancies exist in the provided molecular formula (C₆H₈N₂O, molecular weight 124.14 g/mol), which appears inconsistent with the expected structure. This may reflect a data entry error, as the benzyloxy group alone accounts for C₇H₇O, suggesting further verification is needed .

Properties

Molecular Formula |

C16H17FN2O3 |

|---|---|

Molecular Weight |

304.32 g/mol |

IUPAC Name |

acetic acid;2-fluoro-6-phenylmethoxybenzenecarboximidamide |

InChI |

InChI=1S/C14H13FN2O.C2H4O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4) |

InChI Key |

QZZXMPRFULMSPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is carried out in methanolic solution, and the resulting Schiff base ligands are further reacted with metal ions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted benzene compounds.

Scientific Research Applications

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of fluorine, benzyloxy, and carboximidamide groups.

| Compound Name | Substituents (Position) | Molecular Features | Potential Applications |

|---|---|---|---|

| 2-(Benzyloxy)benzene-1-carboximidamide | Benzyloxy (2), Carboximidamide (1) | Lacks fluorine; reduced lipophilicity | Intermediate in drug synthesis |

| 6-Fluoro-2-methoxybenzene-1-carboximidamide | Methoxy (2), Fluorine (6) | Smaller alkoxy group; lower steric hindrance | Antimicrobial research |

| 2-(Benzyloxy)-6-chlorobenzene-1-carboximidamide | Chlorine (6) instead of fluorine | Higher electronegativity; altered reactivity | Kinase inhibition studies |

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability compared to chlorine, which could increase binding affinity but risk off-target interactions .

- Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness may improve target selectivity but reduce solubility compared to smaller alkoxy groups.

Comparison with Salts and Counterions

The acetic acid salt form of the target compound contrasts with other amidine salts (e.g., hydrochlorides):

- Solubility : Acetic acid salts generally exhibit moderate aqueous solubility, whereas hydrochloride salts are more hydrophilic.

- Stability : Acetic acid may offer better pH stability in formulations compared to volatile counterions like formate .

Research Findings and Limitations

Available Data from Evidence

- Enamine Ltd () : Lists the compound as a building block (EN300-1253456) but provides ambiguous molecular data. The catalog includes structurally unrelated compounds (e.g., triazole derivatives), limiting direct comparisons .

- Pharmacopoeia () : Focuses on benzathine benzylpenicillin, a penicillin salt with a dibenzylethylenediamine component. While both compounds contain benzyl groups, their biological targets and applications differ significantly .

Gaps and Recommendations

- Molecular Data : Clarify the correct molecular formula and weight through experimental validation (e.g., mass spectrometry).

- Biological Activity: No data on efficacy, toxicity, or target interactions is provided. Comparative studies with fluorinated amidines (e.g., antiviral or enzyme inhibition assays) are needed.

- Synthetic Utility : Explore its role in preparing fluorinated pharmaceuticals, leveraging the benzyloxy group as a protecting group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.